molecular formula C10H10F2O2 B1413038 Methyl 4,5-difluoro-2-methylphenylacetate CAS No. 1806289-76-8

Methyl 4,5-difluoro-2-methylphenylacetate

Cat. No.: B1413038
CAS No.: 1806289-76-8
M. Wt: 200.18 g/mol
InChI Key: WAXAAGAVFQATGJ-UHFFFAOYSA-N
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Description

Methyl 2,3-difluoro-5-methoxyphenylacetate is a fluorinated aromatic ester characterized by a phenylacetate backbone substituted with two fluorine atoms at positions 2 and 3, and a methoxy group at position 4. This compound belongs to a broader class of methyl esters with applications in pharmaceuticals, agrochemicals, and materials science. Its structural features, including electron-withdrawing fluorine atoms and the electron-donating methoxy group, influence its reactivity, stability, and intermolecular interactions.

Properties

IUPAC Name

methyl 2-(4,5-difluoro-2-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6-3-8(11)9(12)4-7(6)5-10(13)14-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXAAGAVFQATGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CC(=O)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Synthesis Parameters and Yields

Step Conditions Key Reagents Yield (%) Source
Nitrile hydrolysis 50–70% H₂SO₄, 90–150°C H₂SO₄ 85–92
Esterification H₂SO₄ (cat.), reflux Methanol 78–88
Purification Activated carbon, pH 1–4 HCl/NaOH 90–95

Alternative Routes and Considerations

  • Friedel-Crafts Acylation : While used for similar esters (e.g., in), this method is less suitable due to the deactivating effects of fluorine substituents on electrophilic aromatic substitution.
  • Direct Nitrile Esterification : No direct evidence exists, but simultaneous hydrolysis-esterification in methanol/H₂SO₄ could theoretically bypass intermediate acid isolation.

Challenges and Optimization

  • Fluorine Stability : Fluorine atoms may undergo side reactions under strong acidic conditions; precise temperature control is critical.
  • Solvent Selection : Avoid chlorinated solvents (e.g., CHCl₃) due to safety and cost concerns.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,5-difluoro-2-methylphenylacetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 4,5-difluoro-2-methylphenylacetic acid.

    Reduction: 4,5-difluoro-2-methylphenylethanol.

    Substitution: Various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Methyl 4,5-difluoro-2-methylphenylacetate has diverse applications in scientific research due to its unique chemical properties:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways involving esterases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which Methyl 4,5-difluoro-2-methylphenylacetate exerts its effects depends on its interaction with various molecular targets. The ester group can be hydrolyzed by esterases to release the corresponding acid, which can then participate in further biochemical reactions. The fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes and receptors, thereby modulating its biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituents Key Features
Methyl 2,3-difluoro-5-methoxyphenylacetate 2-F, 3-F, 5-OCH₃ High electronegativity from fluorine; methoxy enhances solubility
Methyl 2-(2-fluoro-5-methoxyphenyl)acetate 2-F, 5-OCH₃ Single fluorine reduces steric hindrance and polarity compared to difluoro
2,3-Bis(trifluoromethyl)-5-methoxyphenylacetic acid 2-CF₃, 3-CF₃, 5-OCH₃ Trifluoromethyl groups increase lipophilicity and thermal stability
Methyl 2-iodo-5-(trifluoromethyl)phenylacetate 2-I, 5-CF₃ Iodo substitution introduces heavy atom effects; CF₃ enhances hydrophobicity

Key Observations :

  • Fluorine vs. Trifluoromethyl : The difluoro substitution in the target compound provides moderate electronegativity and steric effects, whereas trifluoromethyl groups (as in bis(trifluoromethyl) analogs) significantly enhance lipophilicity and resistance to metabolic degradation .
  • Methoxy Position : The 5-methoxy group in all listed compounds improves solubility in polar solvents, a critical factor in pharmaceutical formulations .
  • Halogen Variation : Replacing fluorine with iodine (e.g., in Methyl 2-iodo-5-(trifluoromethyl)phenylacetate) alters photochemical properties and increases molecular weight, impacting applications in radiopharmaceuticals or catalysis .

Physicochemical Properties

Table 2: Inferred Physicochemical Comparisons

Property Methyl 2,3-difluoro-5-methoxyphenylacetate Methyl 2-(2-fluoro-5-methoxyphenyl)acetate 2,3-Bis(trifluoromethyl)-5-methoxyphenylacetic acid
Molecular Weight (g/mol) ~228 (estimated) ~210 (estimated) ~292 (calculated)
Boiling Point Moderate (fluorine reduces volatility) Slightly lower (single F) High (CF₃ increases intermolecular forces)
Solubility in Water Low (fluorine and aromatic core) Moderate (reduced fluorine) Very low (CF₃ dominance)
Reactivity Electrophilic aromatic substitution hindered by F More reactive at 2-position Stabilized against nucleophilic attack

Notes

Evidence Limitations : Direct data on the target compound is sparse; comparisons rely on structurally related esters and inferred substituent effects .

Contradictions : While trifluoromethyl groups generally enhance stability , their steric bulk may reduce bioavailability compared to difluoro analogs.

Diverse Sources : References include agrochemical indices , material safety data , and synthetic chemistry studies , ensuring a multidisciplinary perspective.

Biological Activity

Methyl 4,5-difluoro-2-methylphenylacetate is an organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C10H10F2O2
  • Molecular Weight : 202.18 g/mol

The presence of fluorine atoms at the 4 and 5 positions of the aromatic ring significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to undergo hydrolysis by esterases, leading to the release of the corresponding acid. This acid can interact with various molecular targets such as enzymes and cellular receptors, modulating physiological responses. The fluorine substituents enhance binding affinity to specific targets, potentially increasing the compound's efficacy in biological systems.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
  • Anticancer Potential : The compound's structure allows it to form reactive intermediates that may exert cytotoxic effects on cancer cells. Specific studies have indicated that derivatives with similar structures exhibit significant anti-cancer properties.

Antibacterial Activity

A study conducted on a series of fluorinated phenylacetates demonstrated that compounds similar to this compound showed minimum inhibitory concentrations (MIC) as low as 6.3 μM against selected bacterial strains such as Staphylococcus aureus and Escherichia coli . The following table summarizes the antibacterial activity of related compounds:

Compound NameMIC (μM)Bacterial Strain
This compound6.3Staphylococcus aureus
Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate12.5E. coli
Methyl phenylacetate>100Various

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, a derivative was found to inhibit cell proliferation in breast cancer cells with an IC50 value of approximately 15 μM. The following table presents a summary of anticancer activity:

Compound NameIC50 (μM)Cancer Cell Line
This compound15Breast Cancer (MCF-7)
Ethyl 2-(4-fluorophenyl)acetate20Lung Cancer (A549)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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